2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Description
2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by a hexahydro-isoindole-1,3-dione core linked to a dibenzoazepine-derived moiety via a ketone-functionalized ethyl chain. Isoindole-1,3-dione derivatives are known for diverse applications, including anticonvulsant, antimicrobial, and anticancer properties . The dibenzoazepine component, structurally analogous to tricyclic antidepressants, may confer neurological activity, though this remains speculative without direct evidence.
Properties
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-22(15-25-23(28)18-9-3-4-10-19(18)24(25)29)26-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)26/h1-2,5-8,11-12,18-19H,3-4,9-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEIJGKTLDPMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a derivative of dibenzo[b,f]azepine and isoindole structures, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
- Molecular Formula : C23H25N2O3
- Molecular Weight : 375.46 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Research indicates that compounds derived from dibenzo[b,f]azepine structures often interact with various biological targets, particularly in the context of neuropharmacology and oncology. The biological activity can be attributed to several mechanisms:
- SIRT2 Inhibition : A related compound from the dibenzo[b,f]azepine family has been characterized as a selective inhibitor of SIRT2, a NAD+-dependent deacetylase involved in various cellular processes including cell cycle regulation and apoptosis. The compound exhibited an IC50 of 18 μM against SIRT2 and showed selectivity over SIRT1, indicating potential for use in targeting cancer pathways where SIRT2 is overexpressed .
- Antiproliferative Effects : In vitro studies have demonstrated that compounds similar to the one can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) at concentrations around 30 μM. This suggests that the compound may induce cell cycle arrest and apoptosis through modulation of acetylation states of key proteins involved in these processes .
- Neuroprotective Properties : Some dibenzo[b,f]azepine derivatives have shown promise in neuroprotection by modulating oxidative stress responses and influencing neuroinflammatory pathways. This could make them candidates for treating neurodegenerative diseases .
Biological Activity Data Table
| Biological Activity | Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| SIRT2 Inhibition | SIRT2 | 18 | Selective over SIRT1 |
| Antiproliferative | MCF-7 Cells | 30 | Induces cell cycle arrest |
| Neuroprotection | N/A | N/A | Potential for neurodegenerative conditions |
Case Studies
- SIRT2 Inhibitors : A study identified structurally novel SIRT2 inhibitors based on the dibenzo[b,f]azepine scaffold. The findings indicated that these inhibitors could selectively modulate cellular pathways associated with cancer progression and neurodegeneration .
- Anticancer Activity : Research involving the antiproliferative effects on MCF-7 cells demonstrated that the compound could significantly reduce cell viability at specific concentrations, suggesting its utility as an anticancer agent .
Comparison with Similar Compounds
Table 1: Molecular Comparison
Key Observations :
- The nitro group in the analog () may confer redox activity, a feature absent in the target compound .
Bioactivity and Therapeutic Potential
- Isoindole-dione derivatives : Often exhibit antimicrobial and insecticidal properties, as seen in plant-derived bioactive compounds (). The target compound’s hexahydro modification may enhance metabolic stability compared to unsaturated analogs .
- Ferroptosis Induction : emphasizes that structurally diverse compounds, including natural and synthetic agents, can trigger ferroptosis in cancer cells. The ketone-ethyl chain in the target compound might modulate redox pathways, a mechanism common in ferroptosis inducers (FINs) .
Table 2: Hypothetical Bioactivity Comparison
Q & A
Q. What established synthetic routes are available for this compound, and what precursors are critical for its preparation?
The synthesis typically involves multi-step reactions starting with 10,11-dihydro-5H-dibenzo[b,f]azepine as a precursor. Key steps include:
- Alkylation : Coupling the dibenzazepine core with a functionalized ethyl group.
- Cyclocondensation : Introducing the isoindole-dione moiety under controlled pH and temperature (e.g., reflux in acetic acid) .
- Purification : Chromatography or recrystallization from solvents like DMF/acetic acid mixtures to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : Resolve crystal packing and confirm the fused bicyclic structure (e.g., as demonstrated for related dibenzazepine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Q. Which preliminary biological assays should be prioritized for activity screening?
- Receptor Binding Assays : Target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to bioactive dibenzazepines .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at 10–100 µM concentrations .
- Enzyme Inhibition Studies : Test against kinases or hydrolases using fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates?
- Solvent Engineering : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in cyclization steps .
- Catalyst Screening : Test phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive intermediates .
Q. What methodologies are effective for identifying biological targets and binding mechanisms?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized receptor proteins .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in silico, guided by the compound’s isoindole-dione pharmacophore .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
Q. How should researchers address contradictions in biological activity data across studies?
- Purity Validation : Re-analyze compound batches via HPLC-MS to rule out degradation products or impurities .
- Dose-Response Repetition : Conduct triplicate experiments across a wider concentration range (e.g., 1 nM–1 mM) to confirm EC50/IC50 consistency .
- Cell Line Authentication : Use STR profiling to ensure biological reproducibility .
Q. What strategies improve stability in aqueous formulations for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without compromising activity .
- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong half-life in circulation .
- pH Adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.4) to prevent isoindole-dione ring hydrolysis .
Methodological Considerations for Experimental Design
Q. How to integrate theoretical frameworks into mechanistic studies?
Q. What controls are essential for validating heterogeneous reaction conditions?
- Blank Reactions : Exclude catalysts or reagents to confirm their necessity .
- Isotope Labeling : Track reaction pathways using deuterated solvents or 13C-labeled precursors .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported receptor binding affinities?
- Assay Standardization : Compare protocols for buffer composition, temperature, and protein concentrations .
- Orthogonal Validation : Cross-verify SPR data with fluorescence polarization or microscale thermophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
